![molecular formula C8H15N7O2S3 B13121600 N-[4-[[[3-Amino-3-[(aminosulfonyl)amino]-2-propen-1-yl]thio]methyl]-2-thiazolyl]-guanidine](/img/structure/B13121600.png)
N-[4-[[[3-Amino-3-[(aminosulfonyl)amino]-2-propen-1-yl]thio]methyl]-2-thiazolyl]-guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Famotidine is synthesized from S-(2-aminothiazol-4-ylmethyl) isothiourea. The synthesis involves reacting 1,3-dichloroacetone with two molecules of thiourea, forming a thiazole ring and substituting the chlorine atom . The reaction conditions typically involve controlled temperatures and the use of solvents like glacial acetic acid.
Industrial Production Methods
Industrial production of famotidine involves large-scale synthesis using similar methods as in laboratory synthesis but optimized for higher yields and purity. The process includes multiple purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Famotidine undergoes various chemical reactions, including:
Oxidation: Famotidine can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Famotidine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study H2-receptor antagonists.
Biology: Investigated for its effects on histamine receptors and related pathways.
Medicine: Extensively used in clinical trials for treating gastric acid-related disorders.
Industry: Employed in the formulation of over-the-counter and prescription medications
Mechanism of Action
Famotidine works by competitively inhibiting histamine H2-receptors on the parietal cells in the stomach lining. This inhibition reduces the production of gastric acid. The molecular targets include the H2-receptors, and the pathways involved are related to the regulation of gastric acid secretion .
Comparison with Similar Compounds
Similar Compounds
Cimetidine: Another H2-receptor antagonist but with a shorter duration of action.
Ranitidine: Similar to famotidine but has been withdrawn from many markets due to safety concerns.
Nizatidine: Another H2-receptor antagonist with similar efficacy.
Uniqueness
Famotidine is unique due to its higher potency and longer duration of action compared to other H2-receptor antagonists. It also has a better safety profile, making it a preferred choice for treating gastric acid-related disorders .
Properties
Molecular Formula |
C8H15N7O2S3 |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
2-[4-[[(E)-3-amino-3-(sulfamoylamino)prop-2-enyl]sulfanylmethyl]-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h1,4,15H,2-3,9H2,(H2,12,16,17)(H4,10,11,13,14)/b6-1+ |
InChI Key |
NOBYHXGPWRXUGM-LZCJLJQNSA-N |
Isomeric SMILES |
C1=C(N=C(S1)N=C(N)N)CSC/C=C(\N)/NS(=O)(=O)N |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSCC=C(N)NS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





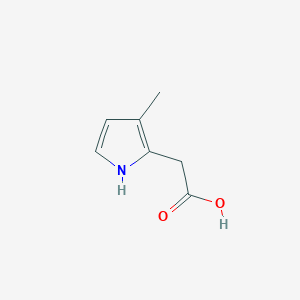
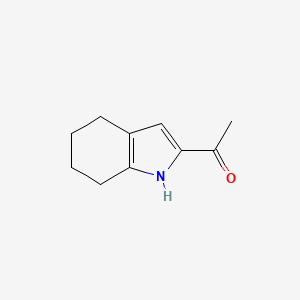
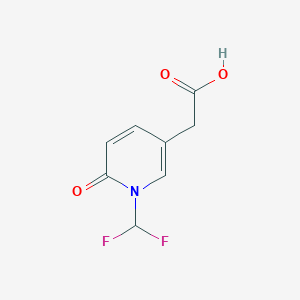

![2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13121570.png)
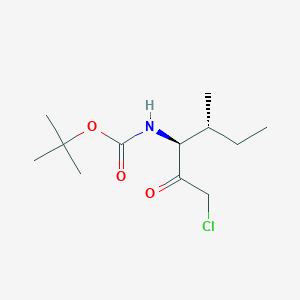

![Rel-(1aR,2aR,5aR,5bS)-Hexahydro-4H-oxireno[3,4]cyclopenta[1,2-b]furan-4-one](/img/structure/B13121590.png)

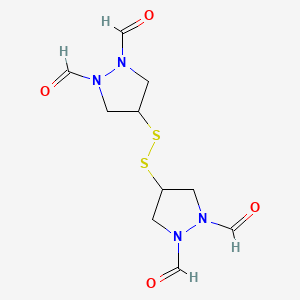
![1H-pyrano[3,4-c]pyridin-4-one](/img/structure/B13121607.png)
